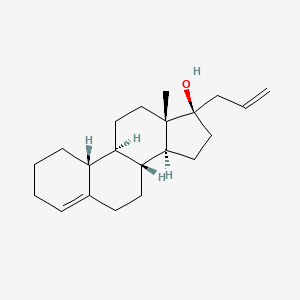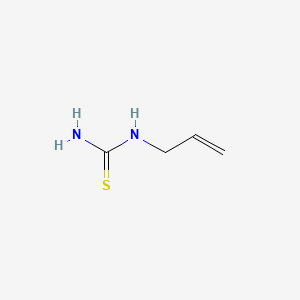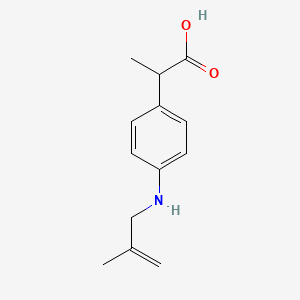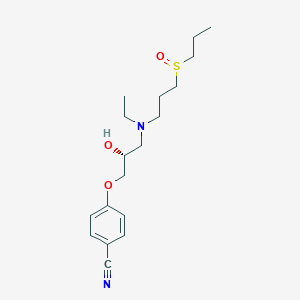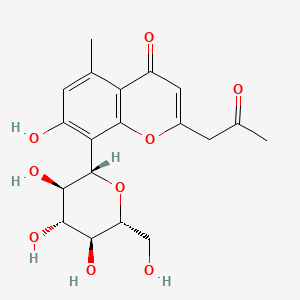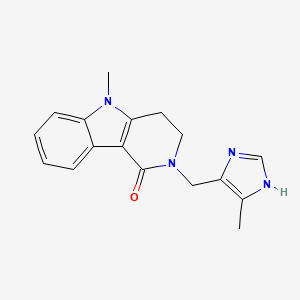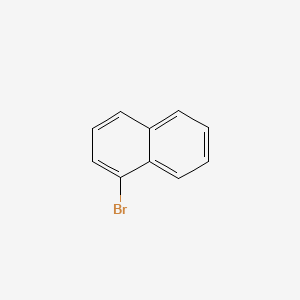
Aureothin
Übersicht
Beschreibung
Aureothin is a natural product of a cytotoxic shikimate-polyketide antibiotic with the molecular formula C22H23NO6 . It is produced by the bacterium Streptomyces thioluteus . Aureothin illustrates antitumor, antifungal, and insecticidal activities and the new aureothin derivatives can be antifungal and antiproliferative .
Synthesis Analysis
The biosynthesis of aureothin begins with chorismic acid. P-nitrobenzoate is derived from p-aminobenzoate by an N-oxygenase, which is encoded by aurF . The aurF is one of the aureothin biosynthetic enzymes and it is referred to as a nonheme diiron oxygenase that is responsible for converting p-aminobenzoate to p-nitrobenzoate . Then, three type I Polyketide Synthases (PKSs), which is encoded by aurA, aurB, and aurC, generates the a polyketide chain using p-nitrobenzoate as a starter unit . After O-methylation is activated by a methyltransferase, which is encoded by aurI, the tetrahydrofuran ring formation is produced by a monooxygenase that is encoded by aurH .Molecular Structure Analysis
The molecular structure of Aureothin is 2-methoxy-3,5-dimethyl-6-[(2R,4Z)-4-[(E)-2-methyl-3-(4-nitrophenyl)prop-2-enylidene]oxolan-2-yl]pyran-4-one .Chemical Reactions Analysis
The biosynthesis of aureothin involves several chemical reactions. The aurF catalyzes a reaction of a complete six-electron oxidation utilizing two equivalents of dioxygen and two exogenous electrons in order to convert p-aminobenzoate to p-nitrobenzoate . Then, three type I Polyketide Synthases (PKSs) generate the a polyketide chain using p-nitrobenzoate as a starter unit . After O-methylation is activated by a methyltransferase, the tetrahydrofuran ring formation is produced by a monooxygenase .Physical And Chemical Properties Analysis
Aureothin has a molar mass of 397.427 g·mol−1 . It is a yellowish amorphous solid .Wissenschaftliche Forschungsanwendungen
Nematode Control in Agriculture
Aureothin has been identified as a potent agent against the pine wood nematode, Bursaphelenchus xylophilus , which is responsible for pine wilt disease . This disease causes significant damage to forestry and local economies. Aureothin, isolated from the endophytic bacteria Streptomyces sp. , shows promise as an environmentally friendly alternative to chemical nematicides, which are often expensive, inefficient, and harmful to both the environment and human health .
Antitumor Activity
The cytotoxic properties of aureothin have been explored for their potential in cancer research. Aureothin exhibits antitumor activities, making it a candidate for the development of new anticancer drugs. Its mode of action and efficacy in various cancer models are subjects of ongoing research .
Wirkmechanismus
Aureothin, a natural product of a cytotoxic shikimate-polyketide antibiotic, is produced by the bacterium Streptomyces thioluteus . It has been found to exhibit antitumor, antifungal, and insecticidal activities .
Target of Action
Aureothin primarily targets the mitochondrial respiratory complex II . This complex plays a crucial role in the electron transport chain, a critical process in cellular energy production .
Mode of Action
By targeting the electron transport chain, aureothin disrupts the normal flow of electrons through this pathway, leading to a reduction in ATP synthesis, which is vital for numerous cellular functions .
Pharmacokinetics
Its ability to interfere with the mitochondrial respiratory complex ii suggests that it can penetrate cellular membranes to reach its target .
Result of Action
The primary result of aureothin’s action is the disruption of ATP synthesis, which can lead to cell death . This is the basis for its antitumor, antifungal, and insecticidal activities .
Action Environment
Aureothin is produced by the bacterium Streptomyces thioluteus, which is an endophyte of Pinus densiflora . The production of aureothin may be influenced by the environmental conditions within the host plant.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway of Aureothin involves several steps of organic reactions to form the final product. The key steps include the synthesis of the intermediate compound, 3,4-dihydroxyphenylacetic acid, which undergoes further reactions to form Aureothin.", "Starting Materials": ["4-hydroxyphenylacetic acid", "methyl iodide", "sodium hydroxide", "palladium on carbon", "hydrogen gas", "acetic anhydride", "sulfuric acid", "sodium bicarbonate", "acetic acid"], "Reaction": [ "Step 1: Methylation of 4-hydroxyphenylacetic acid with methyl iodide in the presence of sodium hydroxide to form 4-methoxyphenylacetic acid", "Step 2: Reduction of 4-methoxyphenylacetic acid with palladium on carbon and hydrogen gas to form 3,4-dihydroxyphenylacetic acid", "Step 3: Esterification of 3,4-dihydroxyphenylacetic acid with acetic anhydride in the presence of sulfuric acid to form the acetyl ester", "Step 4: Hydrolysis of the acetyl ester with sodium bicarbonate to form Aureothin", "Step 5: Purification of Aureothin by recrystallization from acetic acid" ] } | |
CAS-Nummer |
2825-00-5 |
Produktname |
Aureothin |
Molekularformel |
C22H23NO6 |
Molekulargewicht |
397.4 g/mol |
IUPAC-Name |
2-methoxy-3,5-dimethyl-6-[(2R,5Z)-5-[(E)-2-methyl-3-(4-nitrophenyl)prop-2-enylidene]oxolan-2-yl]pyran-4-one |
InChI |
InChI=1S/C22H23NO6/c1-13(11-16-5-7-17(8-6-16)23(25)26)12-18-9-10-19(28-18)21-14(2)20(24)15(3)22(27-4)29-21/h5-8,11-12,19H,9-10H2,1-4H3/b13-11+,18-12-/t19-/m1/s1 |
InChI-Schlüssel |
OGUMLESFFBGVOO-VJDLAWOBSA-N |
Isomerische SMILES |
CC1=C(OC(=C(C1=O)C)OC)[C@H]2CC/C(=C/C(=C/C3=CC=C(C=C3)[N+](=O)[O-])/C)/O2 |
SMILES |
CC1=C(OC(=C(C1=O)C)OC)C2CCC(=CC(=CC3=CC=C(C=C3)[N+](=O)[O-])C)O2 |
Kanonische SMILES |
CC1=C(OC(=C(C1=O)C)OC)C2CCC(=CC(=CC3=CC=C(C=C3)[N+](=O)[O-])C)O2 |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Aureothin, Mycolutein, Strain 58 substance |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does aureothin exert its antifungal and antitumor effects?
A1: While the precise mechanism of action remains under investigation, aureothin is known to inhibit mitochondrial respiration. [] Research suggests that aureothin interacts with components of the electron transport chain, disrupting cellular energy production and ultimately leading to cell death in susceptible organisms. [, ]
Q2: What is the role of the tetrahydrofuran (THF) ring in aureothin's activity?
A2: The THF ring is crucial for aureothin's selective antifungal activity. Analogues lacking this structural feature exhibit diminished activity against certain pathogenic fungi. [] This suggests a specific interaction between the THF ring and fungal targets, potentially influencing binding affinity and target selectivity.
Q3: Has aureothin shown efficacy in any in vivo models?
A3: Studies have demonstrated the efficacy of aureothin and its derivatives in various in vivo models. For example, aureothin extracts from Streptomyces sp. AE170020 effectively suppressed pine wilt disease development in Pinus densiflora plants. []
Q4: What is the molecular formula and weight of aureothin?
A4: Aureothin has a molecular formula of C22H23NO6 and a molecular weight of 397.42 g/mol. [, ]
Q5: What spectroscopic data is available for aureothin?
A5: Aureothin's structure has been elucidated using various spectroscopic techniques, including NMR spectroscopy, UV-Vis spectroscopy, and infrared spectroscopy. [, , , , , , ] Its UV-Vis spectrum reveals characteristic absorption bands attributed to the nitroaryl and pyrone moieties, while NMR data provide detailed information on the compound's structure and stereochemistry. [, , ]
Q6: How is aureothin biosynthesized?
A6: Aureothin biosynthesis involves a non-canonical modular type I polyketide synthase (PKS) system that utilizes p-nitrobenzoate (PNBA) as a starter unit. [, , , ] The pathway includes iterative use of PKS modules, a rare phenomenon in polyketide assembly. [, , ] Tailoring enzymes then introduce the THF ring and methylate the pyrone ring, yielding the final product. [, ]
Q7: Can the aureothin biosynthetic pathway be engineered to produce novel derivatives?
A7: Yes, researchers have successfully engineered the aureothin pathway to produce novel derivatives. For example, modifying the enzymatic methylation pattern led to the production of aureopyran, a derivative featuring an unusual pyran backbone. [] This demonstrates the potential of pathway engineering for generating aureothin analogs with altered structures and potentially improved pharmacological properties.
Q8: What is the role of the enzyme AurF in aureothin biosynthesis?
A8: AurF is a unique N-oxygenase responsible for the biosynthesis of the PNBA starter unit from p-aminobenzoate (PABA). [, , ] This enzyme exhibits remarkable chemo- and regioselectivity, making it a promising candidate for biocatalytic applications in the synthesis of nitroaromatic compounds. [, ]
Q9: How do structural modifications of aureothin affect its biological activity?
A9: Modifications to the aureothin scaffold significantly impact its biological activity. The THF ring is essential for antifungal selectivity, while alterations to the pyrone ring or aryl substituent can influence potency and cytotoxicity. [, , ] For instance, deoxyaureothin, lacking the THF ring, exhibits diminished antifungal activity. [, ]
Q10: Have any aureothin analogs with improved pharmacological properties been synthesized?
A10: Yes, several aureothin analogs with enhanced pharmacological properties have been synthesized. For example, N-acetyl aureothamine displays potent activity against Helicobacter pylori. [, ] This highlights the potential for developing aureothin-based compounds with improved efficacy and safety profiles.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



